

Ac-Pro-Leu-Gly-OH molecular weight and formula

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Compound of Interest

Compound Name: *Ac-Pro-Leu-Gly-OH*

Cat. No.: *B1365548*

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Technical Guide: Ac-Pro-Leu-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the tetrapeptide **Ac-Pro-Leu-Gly-OH**, including its physicochemical properties, synthesis, and analytical characterization. This synthetic peptide serves as a valuable tool in various research applications, including enzyme interaction studies and as a model peptide for studying protein structure and function.^[1]

Physicochemical Properties

The fundamental properties of **Ac-Pro-Leu-Gly-OH** are summarized in the table below, providing a quick reference for experimental design and execution.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₅ N ₃ O ₅	[2][3]
Molecular Weight	327.38 g/mol	[2][3]
CAS Number	89626-38-0	[2]
Appearance	White Powder	
Solubility	Soluble in DMSO. Water soluble.[3][4]	
Storage	Store at -20°C	[4]

Synthesis and Purification

Ac-Pro-Leu-Gly-OH is typically synthesized using the Solid Phase Peptide Synthesis (SPPS) methodology.[2] This technique offers significant advantages over solution-phase synthesis, including ease of purification and the ability to drive reactions to completion using excess reagents.[5]

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

The synthesis of **Ac-Pro-Leu-Gly-OH** follows a step-wise addition of amino acids to a solid support resin.

1. Resin Preparation:

- A suitable resin, such as a Wang or Rink amide resin, is selected.
- The resin is swelled in an appropriate solvent, typically dimethylformamide (DMF) or dichloromethane (DCM).

2. First Amino Acid Coupling:

- The C-terminal amino acid, Glycine (Gly), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-Gly-OH), is coupled to the resin.

- A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), is used to facilitate the formation of the ester or amide bond.

3. Deprotection:

- The Fmoc protecting group is removed from the N-terminus of the resin-bound Glycine using a solution of piperidine in DMF. This exposes the free amine for the next coupling step.

4. Subsequent Amino Acid Couplings:

- The next protected amino acid in the sequence, Fmoc-Leu-OH, is activated with a coupling agent and added to the resin.
- The coupling and deprotection steps are repeated for Proline (Fmoc-Pro-OH).

5. N-terminal Acetylation:

- Following the final deprotection step, the N-terminus of the Proline residue is acetylated using acetic anhydride and a base, such as diisopropylethylamine (DIEA), in DMF.

6. Cleavage and Deprotection:

- The completed peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to prevent side reactions.

7. Precipitation and Purification:

- The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.
- The crude peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control and Characterization

The purity and identity of the synthesized **Ac-Pro-Leu-Gly-OH** are confirmed using analytical techniques.

Experimental Protocol: HPLC and Mass Spectrometry

1. High-Performance Liquid Chromatography (HPLC):

- Purpose: To assess the purity of the synthesized peptide.
- Methodology: An analytical RP-HPLC system equipped with a C18 column is used. A gradient of two mobile phases, typically water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B), is employed to elute the peptide. Detection is performed using a UV detector at a wavelength of 214 nm or 280 nm. The purity is determined by integrating the area of the main peak relative to the total peak area.

2. Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight of the synthesized peptide.
- Methodology: Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The purified peptide is dissolved in a suitable solvent and infused into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the $[M+H]^+$ ion of **Ac-Pro-Leu-Gly-OH**, which should match the calculated molecular weight.

Applications in Research

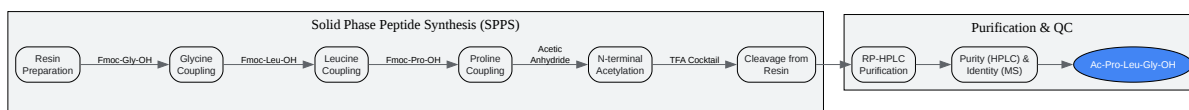
Ac-Pro-Leu-Gly-OH serves as a versatile tool in various research domains:

- Enzyme Substrate and Inhibitor Studies: It can be used as a substrate for proteases or as a starting point for the design of enzyme inhibitors.[\[1\]](#)
- Protein Structure and Folding: The defined sequence, including the turn-inducing Proline residue, makes it a useful model for studying peptide and protein folding dynamics.
- Biochemical and Cellular Assays: As a well-characterized synthetic peptide, it can be used as a standard or control in a variety of biochemical and cellular assays.

Visualizations

Synthesis and Quality Control Workflow

The following diagram illustrates the general workflow for the synthesis and quality control of **Ac-Pro-Leu-Gly-OH**.



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Caption: Workflow for the synthesis and quality control of **Ac-Pro-Leu-Gly-OH**.

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